

A Technical Guide to the Chemical Properties of 3-Hydroxypyruvate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

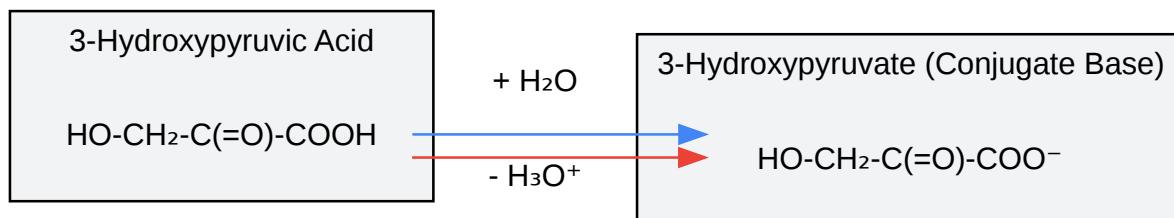
Compound Name: 3-Hydroxypyruvate

Cat. No.: B1227823

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **3-Hydroxypyruvate**, an important alpha-keto acid intermediate in metabolic pathways. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and pathway visualization.


Core Chemical and Physical Properties

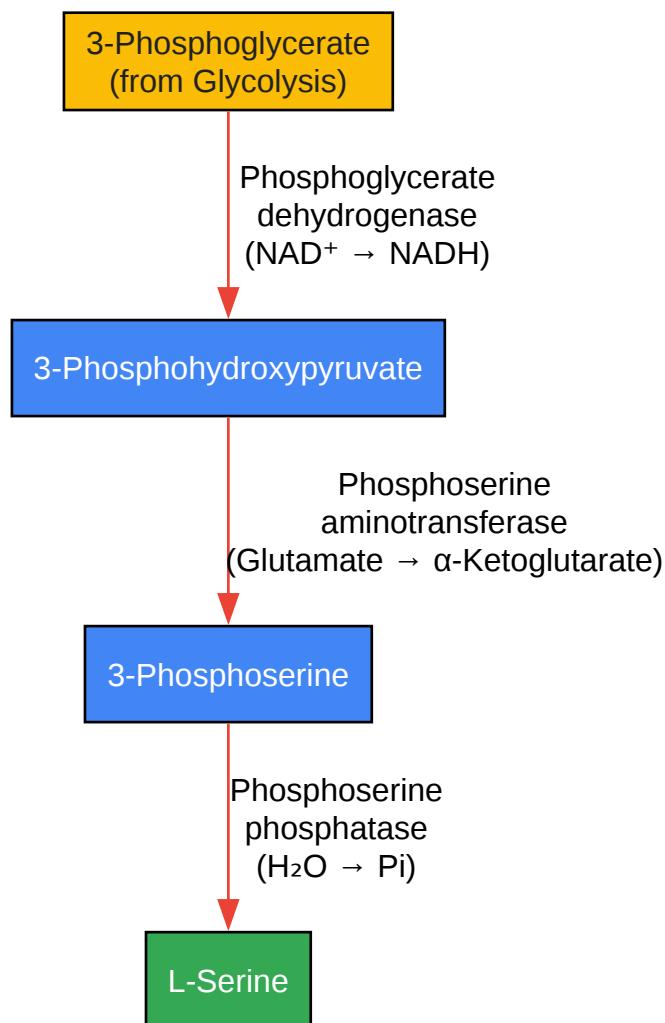
3-Hydroxypyruvate, also known as β -hydroxypyruvic acid, is a key metabolite in the pathways of serine and glycine metabolism.^{[1][2]} Its chemical identity and physical properties are summarized below.

Property	Value	Source
IUPAC Name	3-hydroxy-2-oxopropanoic acid	[1] [3]
Synonyms	β-Hydroxypyruvate, 3-Hydroxypyruvic acid, OH-pyruvate	[1] [2]
CAS Number	1113-60-6	[1] [4]
Chemical Formula	C ₃ H ₄ O ₄	[1]
Molecular Weight	Average: 104.0615 g/mol , Monoisotopic: 104.010958616 g/mol	[1] [3]
Physical Description	White to pale beige crystalline powder	[5]
Melting Point	82.4 °C	[5]
Boiling Point	257.0 °C	[5]
Water Solubility	50 g/L at 20 °C (experimental), 209 g/L (predicted)	[2] [5]
pKa (Strongest Acidic)	2.57	[1] [2]
logP (o/w)	-2.079 (estimated)	[5]
SMILES	OCC(=O)C(O)=O	[1] [3]
InChI Key	HHDDCCUIIUWNGJ-UHFFFAOYSA-N	[1] [3]

Structural and Chemical Identity

3-Hydroxypyruvate is a three-carbon alpha-keto acid with a hydroxyl group on the third carbon.[\[2\]](#) In aqueous solution, it exists in equilibrium with its conjugate base, **3-hydroxypyruvate**. The deprotonation of the carboxylic acid group results in the **3-hydroxypyruvate** anion.[\[6\]](#)

[Click to download full resolution via product page](#)


Figure 1: Acid-base equilibrium of 3-Hydroxypyruvic acid.

Stability and Storage

For optimal stability, **3-Hydroxypyruvate** should be stored under refrigeration in a tightly sealed container.^[5] Under these conditions, it has a shelf life of 12 months or longer.^[5] As with many small organic molecules, it is susceptible to degradation under conditions of high temperature, humidity, and light exposure.

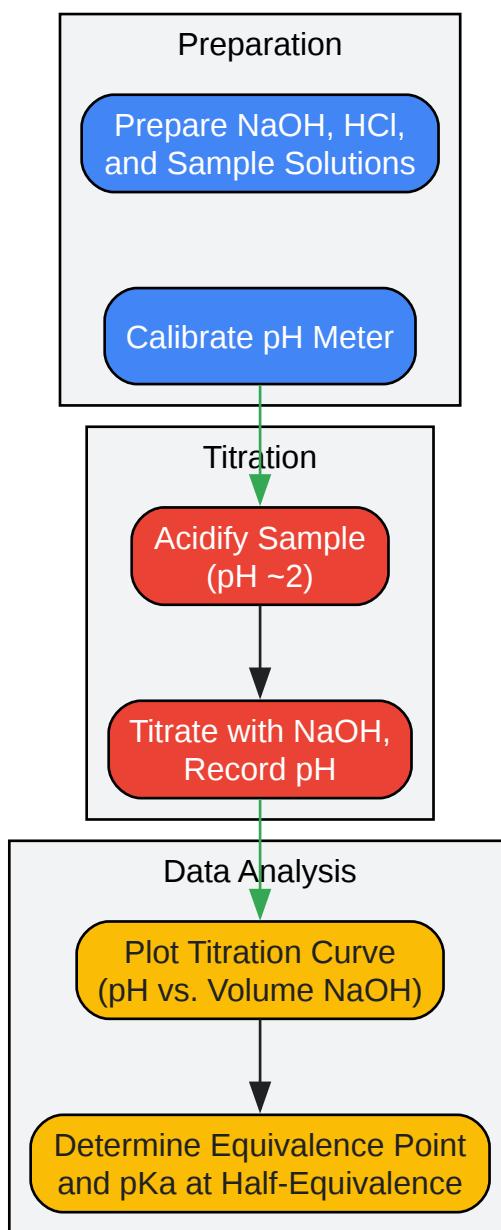
Role in Metabolic Pathways

3-Hydroxypyruvate is a crucial intermediate in the phosphorylated pathway of L-serine biosynthesis, a key anabolic route connecting glycolysis to amino acid metabolism. It is formed from 3-phosphohydroxypyruvate and is subsequently transaminated to form L-serine.

[Click to download full resolution via product page](#)

Figure 2: L-Serine biosynthesis pathway involving **3-Hydroxypyruvate**'s phosphorylated precursor.

Experimental Protocols


Determination of pKa by Potentiometric Titration

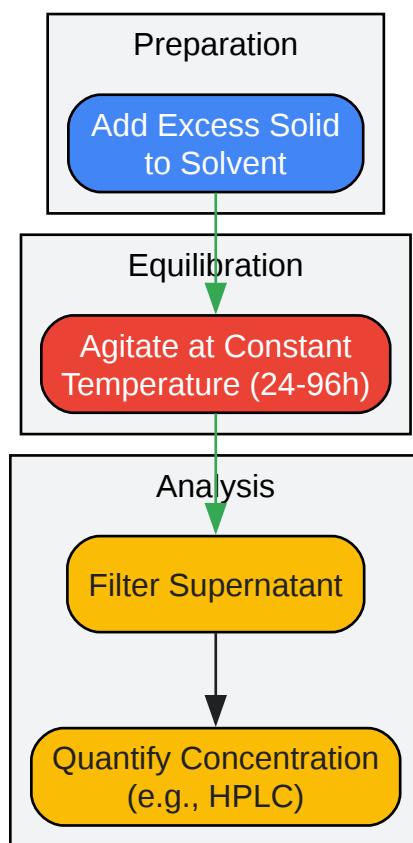
This protocol outlines the determination of the acid dissociation constant (pKa) of **3-Hydroxypyruvate** using potentiometric titration.

Methodology:

- Preparation of Solutions:

- Prepare a standard solution of 0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl).
- Prepare a sample solution of **3-Hydroxypyruvate** at a known concentration (e.g., 1 mM) in deionized water.[\[7\]](#)
- To maintain constant ionic strength, a solution of 0.15 M Potassium Chloride (KCl) is used.[\[7\]](#)
- Instrument Calibration:
 - Calibrate a pH meter using standard aqueous buffers of pH 4, 7, and 10.[\[7\]](#)
- Titration Procedure:
 - Place a known volume (e.g., 20 mL) of the **3-Hydroxypyruvate** sample solution into a reaction vessel equipped with a magnetic stirrer.
 - Immerse the calibrated pH electrode into the solution.
 - Acidify the solution to approximately pH 1.8-2.0 with 0.1 M HCl.[\[7\]](#)
 - Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.
 - Record the pH value after each addition, ensuring the reading is stable (drift < 0.01 pH units/minute).[\[7\]](#)
 - Continue the titration until the pH reaches approximately 12-12.5.[\[7\]](#)
- Data Analysis:
 - Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
 - The equivalence point is the midpoint of the steepest portion of the curve.
 - The pKa is the pH at the half-equivalence point, which can be determined from the titration curve.

[Click to download full resolution via product page](#)


Figure 3: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility by Shake-Flask Method

This protocol describes the determination of the thermodynamic aqueous solubility of **3-Hydroxypyruvate** using the reliable shake-flask method.

Methodology:

- Sample Preparation:
 - Add an excess amount of solid **3-Hydroxypyruvate** to a series of glass vials containing a known volume of purified water (or a specific buffer solution).[8] The excess solid ensures that a saturated solution is formed.
- Equilibration:
 - Seal the vials and place them in a water bath shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the vials for a sufficient period (e.g., 24-96 hours) to ensure equilibrium is reached between the solid and dissolved compound.[8]
- Sample Collection and Processing:
 - After equilibration, cease agitation and allow the undissolved solid to settle.
 - Carefully withdraw an aliquot of the supernatant.
 - Immediately filter the aliquot through a 0.45-micron filter to remove any undissolved particles.[8]
- Concentration Analysis:
 - Quantify the concentration of **3-Hydroxypyruvate** in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[8]
 - The measured concentration represents the aqueous solubility of **3-Hydroxypyruvate** under the specified conditions.

[Click to download full resolution via product page](#)

Figure 4: Workflow for aqueous solubility determination by the shake-flask method.

Stability Assessment

This protocol provides a general framework for assessing the stability of **3-Hydroxypyruvate**, based on ICH guidelines.

Methodology:

- Protocol Design:
 - Define the storage conditions to be tested, including long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[2]
 - Specify the time points for testing (e.g., 0, 3, 6, 9, 12 months).[2]
- Sample Storage:

- Place accurately weighed samples of **3-Hydroxypyruvate** in appropriate containers and store them in controlled environmental chambers under the defined conditions.[2]
- Analytical Testing:
 - At each time point, remove a sample and analyze it using a validated, stability-indicating method, typically HPLC.[2]
 - The analysis should quantify the amount of remaining **3-Hydroxypyruvate** (potency) and detect the presence of any degradation products (purity).[2]
- Data Evaluation:
 - Compare the results over time to the initial (time 0) data to determine the rate of degradation and identify any trends.
 - This data is used to establish the shelf-life and recommended storage conditions.

Enzymatic Assay for Hydroxypyruvate Reductase

This protocol describes a method to measure the activity of hydroxypyruvate reductase, an enzyme that catalyzes the reduction of **3-Hydroxypyruvate**.

Methodology:

- Reagent Preparation:
 - Prepare a reaction buffer (e.g., Tris/HCl).
 - Prepare a solution of **3-Hydroxypyruvate** (substrate) at a saturating concentration.[9]
 - Prepare a solution of NADPH or NADH (cofactor) at a concentration of 0.4 mM.[9]
 - Prepare the enzyme solution (hydroxypyruvate reductase).
- Assay Procedure:
 - In a quartz cuvette, combine the reaction buffer and the NADPH/NADH solution.

- Incubate for 3-4 minutes at a constant temperature (e.g., 25 °C) to allow for temperature equilibration.[10]
- Initiate the reaction by adding the enzyme solution.
- Immediately start monitoring the decrease in absorbance at 340 nm using a spectrophotometer. This decrease corresponds to the oxidation of NADPH/NADH.[9]

- Data Analysis:
 - Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
 - Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH/NADH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. web.williams.edu [web.williams.edu]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased ^1H – ^{13}C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rat Serine--pyruvate aminotransferase, mitochondrial ELISA Kit [gbiosciences.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Hydroxypyruvate | C₃H₃O₄- | CID 4186339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Investigation of possible solubility and dissolution advantages of cocrystals, I: Aqueous solubility and dissolution rates of ketoconazole and its cocrystals as functions of pH - PMC

[pmc.ncbi.nlm.nih.gov]

- 9. Structural, Biochemical, and Evolutionary Characterizations of Glyoxylate/Hydroxypyruvate Reductases Show Their Division into Two Distinct Subfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties of 3-Hydroxypyruvate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1227823#chemical-properties-of-3-hydroxypyruvate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com